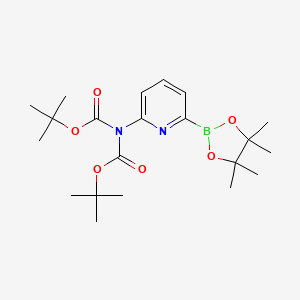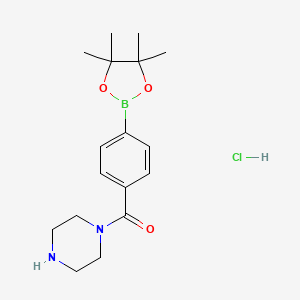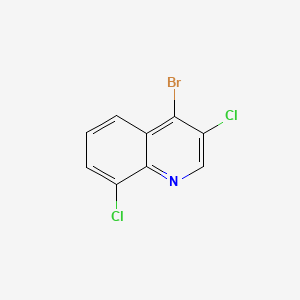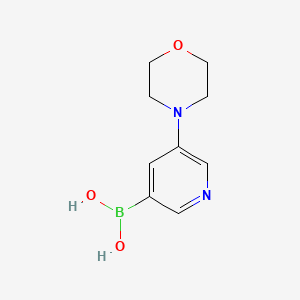![molecular formula C24H25ClN4O4 B571872 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RP 001 盐酸盐是一种强效且选择性的鞘氨醇-1-磷酸受体1(S1P1)激动剂。该化合物以其高亲和力和特异性而闻名,使其成为科学研究中的宝贵工具,特别是在免疫学和药理学领域。 RP 001 盐酸盐的化学结构以其分子式 C24H25ClN4O4 和分子量 468.93 g/mol 为特征 .
作用机制
RP 001 盐酸盐通过选择性结合和激活 S1P1 受体发挥作用。 这种激活导致受体内化和多泛素化,最终导致受体降解 . 下游效应包括调节免疫细胞迁移、减少血液中的淋巴细胞数量以及改变各种细胞信号通路。 该化合物对 S1P1 相对于其他鞘氨醇-1-磷酸受体(S1P2-S1P5)的高特异性突出了其在靶向研究应用中的效用 .
生化分析
Biochemical Properties
RP 001 hydrochloride plays a significant role in biochemical reactions by acting as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1). This compound interacts with the S1P1 receptor, inducing its internalization and polyubiquitination in a dose-dependent manner . The interaction between RP 001 hydrochloride and S1P1 is competitive with W146, a selective S1P1 antagonist . This interaction is crucial for modulating immune responses and has been shown to induce lymphopenia in mice .
Cellular Effects
RP 001 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, RP 001 hydrochloride reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice . Additionally, it inhibits the enlargement of B cell-rich tertiary lymphoid tissues and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis .
Molecular Mechanism
The molecular mechanism of RP 001 hydrochloride involves its binding interactions with the S1P1 receptor. By acting as an agonist, RP 001 hydrochloride induces the internalization and polyubiquitination of the S1P1 receptor . This process leads to the modulation of immune responses and the reduction of lymphocyte levels in the bloodstream. The compound’s ability to inhibit the reactivation of tertiary lymphoid tissues and reduce neutrophil accumulation further highlights its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RP 001 hydrochloride change over time. The compound has been shown to be stable under specific storage conditions, with a stability of up to four years when stored at -20°C . Over time, RP 001 hydrochloride induces dose-dependent lymphopenia in mice, with an EC50 of 0.03 mg/kg . Long-term studies have demonstrated its ability to reduce S1P1-EGFP expression ex vivo on lymphocytes .
Dosage Effects in Animal Models
The effects of RP 001 hydrochloride vary with different dosages in animal models. At low doses, the compound induces lymphopenia in mice, while higher doses result in more pronounced effects on immune responses . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s ability to modulate immune responses suggests a potential for dose-dependent effects .
Metabolic Pathways
RP 001 hydrochloride is involved in metabolic pathways related to sphingosine-1-phosphate signaling. It interacts with the S1P1 receptor, leading to the modulation of immune responses and the reduction of lymphocyte levels . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in sphingosine-1-phosphate signaling suggests potential interactions with other metabolic pathways .
Transport and Distribution
RP 001 hydrochloride is transported and distributed within cells and tissues through interactions with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the S1P1 receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact transporters or binding proteins involved in its distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of RP 001 hydrochloride is primarily associated with the S1P1 receptor. The compound’s ability to induce internalization and polyubiquitination of the receptor suggests that it may be localized to specific cellular compartments involved in immune responses . The exact targeting signals or post-translational modifications that direct RP 001 hydrochloride to specific compartments or organelles have not been extensively studied .
准备方法
合成路线和反应条件
RP 001 盐酸盐的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:
核心结构的形成: 第一步涉及通过一系列缩合和环化反应构建核心杂环结构。
官能团修饰: 后续步骤涉及引入各种官能团以增强化合物的活性和选择性。这可能包括卤化、硝化和酯化反应。
最终盐酸盐的形成: 最后一步涉及将游离碱转化为其盐酸盐形式,通常通过在受控条件下将游离碱与盐酸反应来实现。
工业生产方法
RP 001 盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 工业流程通常涉及优化温度、压力和溶剂条件以最大限度地提高产率和纯度。
纯化技术: 采用重结晶、色谱和蒸馏等先进的纯化技术以确保最终产品的纯度。
化学反应分析
反应类型
RP 001 盐酸盐会经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰官能团,可能改变化合物的活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化锂铝等还原剂经常被使用。
取代: 卤素、烷基卤化物和磺酰氯等试剂在各种条件下使用,包括酸性或碱性环境。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羟基化或酮衍生物,而取代反应可以引入各种官能团,从而增强化合物在研究应用中的多功能性。
科学研究应用
RP 001 盐酸盐在科学研究中具有广泛的应用:
免疫学: 它用于研究 S1P1 在免疫细胞迁移和功能中的作用。
药理学: RP 001 盐酸盐被用于开发针对 S1P1 的新型治疗剂,S1P1 与多种疾病有关,包括多发性硬化症和癌症.
生物学: 该化合物用于研究由 S1P1 介导的信号通路及其对细胞过程的影响,例如增殖、迁移和凋亡.
工业: 在制药行业,RP 001 盐酸盐作为针对 S1P1 受体的开发新药的先导化合物。
相似化合物的比较
类似化合物
芬戈莫德(FTY720): 另一种用于治疗多发性硬化症的 S1P1 激动剂。与 RP 001 盐酸盐不同,芬戈莫德是一种前药,需要磷酸化才能激活。
西庞莫德(BAF312): 一种选择性的 S1P1 和 S1P5 激动剂,用于治疗多发性硬化症。与 RP 001 盐酸盐相比,它具有更长的半衰期。
奥扎莫德(RPC1063): 一种选择性的 S1P1 和 S1P5 激动剂,应用于治疗炎症性肠病和多发性硬化症。
RP 001 盐酸盐的独特性
RP 001 盐酸盐因其作用时间短和对 S1P1 的高特异性而独一无二。 其快速起效和可逆效应使其成为研究生物系统中急性反应的绝佳工具 . 此外,它对其他 S1P 受体的活性最小,减少了脱靶效应,增强了其在精确机制研究中的效用 .
属性
IUPAC Name |
3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGSGYEFGEZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)






